(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

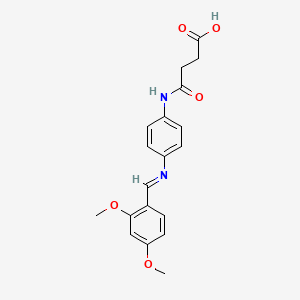

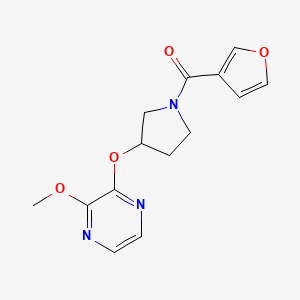

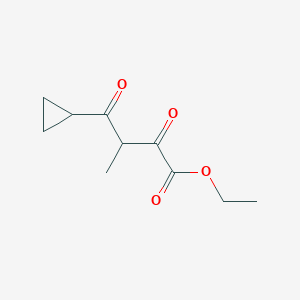

The compound (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains several functional groups, including a nitro group (-NO2), a thioether group (-S-), an imidazole ring, and a trifluoromethyl group (-CF3). Each of these groups contributes to the overall properties and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, would likely contribute to the compound’s stability and reactivity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The thioether group could participate in oxidation reactions, and the imidazole ring could undergo various substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the electronegative fluorine atoms in the trifluoromethyl group could increase the compound’s polarity and influence its solubility in different solvents .

科学的研究の応用

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoic acid ligands have been explored for their potential to sensitize Eu(III) and Tb(III) luminescence. These compounds exhibit solution and solid-state luminescence when characterized by luminescence spectroscopy and X-ray crystallography. Such materials are promising for applications in luminescent devices and sensors due to their significant quantum yields and luminescence lifetimes (Viswanathan & Bettencourt-Dias, 2006).

Inhibitory and Antioxidant Activities

Compounds synthesized from a base-catalyzed heterocyclization involving N-aryl-N'-[imino(nitroamino)methyl]thioureas or N-aryl-N'-cyanothioureas have shown α-glucosidase and α-amylase inhibitory activities, as well as antioxidant activities. These findings suggest potential therapeutic applications for managing diabetes and oxidative stress-related diseases (Satheesh et al., 2017).

Antimicrobial and Antioxidant Properties

Novel benzofuran derivatives synthesized from (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone have shown promising antimicrobial and antioxidant properties. Such compounds could lead to the development of new antibiotics and antioxidants, highlighting their potential in pharmaceutical research (Rashmi et al., 2014).

Organic Synthesis and Catalysis

Research on the oxidation of diarylacetylenes to 1,2-diketones using Oxone in trifluoroacetic acid has led to the development of novel organic synthesis methodologies. These methods are crucial for creating intermediates used in further chemical transformations, demonstrating the compound's significance in synthetic chemistry (Chu et al., 2009).

Electrochemical and Electrical Properties

Studies on the synthesis and characterization of oligobenzimidazoles have revealed their potential in applications related to electrochemical, electrical, optical, and thermal properties. Such compounds could be used in electronic devices, highlighting their importance in materials science (Anand & Muthusamy, 2018).

将来の方向性

特性

IUPAC Name |

[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-6-4-13(5-7-14)16(25)23-9-8-22-17(23)28-11-12-2-1-3-15(10-12)24(26)27/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZJUPWUBPVYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2470046.png)

![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)

![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)

![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)